molecular formula C20H18FN3O4S B2550118 N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 941943-43-7

N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2550118
CAS No.: 941943-43-7
M. Wt: 415.44
InChI Key: ADXPPSZCOFKGNJ-UHFFFAOYSA-N
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Description

N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This particular compound features a thiazole ring, a fluorophenyl group, and a dimethoxybenzamide moiety, making it a molecule of interest in medicinal chemistry and drug development.

Mechanism of Action

Preparation Methods

The synthesis of N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps :

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction between a bromothiazole intermediate and 4-fluorophenylboronic acid.

    Attachment of the Dimethoxybenzamide Moiety: The final step involves the acylation of the thiazole derivative with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

Research indicates that N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide exhibits various biological activities:

Anticancer Activity

Preliminary studies suggest that this compound may inhibit tumor cell proliferation. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest. For example, compounds with similar thiazole structures have shown significant activity against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) using the Sulforhodamine B assay .

Antimicrobial Properties

The compound has shown promise in inhibiting the growth of certain bacterial strains, suggesting potential applications in treating infections. Studies have evaluated its antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of efficacy .

Case Study 1: Anticancer Screening

In a study evaluating the anticancer properties of thiazole derivatives, a series of compounds were synthesized and screened against various cancer cell lines. Among them, this compound showed promising results in inhibiting cell proliferation in MCF7 cells, with IC50 values indicating significant potency compared to control agents .

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of thiazole derivatives. The compound demonstrated significant inhibitory effects against multiple bacterial strains, including both Gram-positive and Gram-negative organisms. This suggests its potential for development into new antimicrobial therapies, especially in the context of rising antibiotic resistance .

Comparison with Similar Compounds

N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide can be compared with other thiazole derivatives :

    Dasatinib: A well-known tyrosine kinase inhibitor used in cancer treatment. Both compounds share the thiazole ring but differ in their substituents and specific enzyme targets.

    Alpelisib: Another anticancer agent that targets the PI3K pathway. While it also contains a thiazole ring, its structure and mechanism of action differ from this compound.

    2-Aminothiazole Derivatives: These compounds exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties, similar to this compound, but with variations in their chemical structures and specific applications.

Biological Activity

N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structural arrangement that includes a thiazole ring, a fluorophenyl group, and methoxy-substituted benzamide functionalities. Its molecular formula is C20H18FN3O4SC_{20}H_{18}FN_3O_4S and it has a molecular weight of 415.4 g/mol .

Structural Characteristics

Property Details
Molecular Formula C20H18FN3O4S
Molecular Weight 415.4 g/mol
CAS Number 941943-43-7

The presence of the fluorine atom enhances its lipophilicity, which may influence its biological activity and pharmacokinetics, making it an attractive candidate for further research .

This compound exhibits various biological activities primarily attributed to its interaction with specific biological targets. The thiazole derivatives are known for their potential in treating conditions such as cancer, diabetes, and infections due to their ability to interact with enzymes or receptors involved in disease pathways .

Antitumor Activity

Research indicates that compounds similar to this compound can inhibit tumor growth effectively. For instance, studies on related thiazole derivatives have shown promising results in vitro against various cancer cell lines, suggesting that this compound may also possess significant antitumor properties.

Case Studies

  • In Vitro Studies : A study reported that thiazole derivatives exhibited IC50 values in the micromolar range against HepG2 liver cancer cells, indicating potential effectiveness as anticancer agents .
  • In Vivo Studies : In xenograft models, similar compounds demonstrated tumor growth inhibition rates exceeding 40%, showcasing their potential for therapeutic applications in oncology .

Other Biological Activities

Beyond antitumor effects, this compound may exhibit other pharmacological activities:

  • Antimicrobial Activity : Thiazole derivatives are often investigated for their antibacterial and antifungal properties.
  • Enzyme Inhibition : Research suggests that this compound could act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer progression and other diseases .

Pharmacological Profiles

The pharmacological profiles of this compound have been explored through various studies:

Study Type Findings
In Vitro Assays Demonstrated solid tumor cell inhibitory activities with IC50 values comparable to established HDAC inhibitors .
In Vivo Models Showed significant tumor growth inhibition in xenograft models .
Mechanistic Studies Indicated potential pathways involving apoptosis and cell cycle arrest .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that this compound stands out due to its specific combination of thiazole and acetamide functionalities along with a fluorinated aromatic ring. This unique structure may provide distinct pharmacological profiles compared to similar compounds.

Compound Name Structural Features Unique Aspects
Compound AThiazole ringAntibacterial properties
Compound BPiperidine additionNeuroprotective effects

Properties

IUPAC Name

N-[4-[2-(4-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4S/c1-27-16-7-12(8-17(10-16)28-2)19(26)24-20-23-15(11-29-20)9-18(25)22-14-5-3-13(21)4-6-14/h3-8,10-11H,9H2,1-2H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXPPSZCOFKGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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